1-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)-L-prolyl-D-phenylalaninamide
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Overview
Description
(S)-N-(®-1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)acetyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a chromenone moiety, and a dihydrobenzo[d][1,4]dioxin group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(®-1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)acetyl)pyrrolidine-2-carboxamide involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chromenone moiety, and the attachment of the dihydrobenzo[d][1,4]dioxin group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(®-1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)acetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions could produce amines or alcohols
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential interactions with biological molecules could be explored to understand its effects on cellular processes and pathways.
Medicine: The compound may have therapeutic potential, particularly if it can interact with specific molecular targets involved in disease processes.
Industry: Its chemical properties could be harnessed for the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism by which (S)-N-(®-1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)acetyl)pyrrolidine-2-carboxamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **(S)-N-(®-1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)acetyl)pyrrolidine-2-carboxamide shares structural similarities with other compounds containing pyrrolidine rings, chromenone moieties, or dihydrobenzo[d][1,4]dioxin groups.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): An emerging heterocyclic building block for organic electronic materials.
Tertiary butyl esters: Compounds with applications in synthetic organic chemistry.
Uniqueness
The uniqueness of (S)-N-(®-1-Amino-1-oxo-3-phenylpropan-2-yl)-1-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)acetyl)pyrrolidine-2-carboxamide lies in its complex structure, which combines multiple functional groups and ring systems
Properties
Molecular Formula |
C33H31N3O9 |
---|---|
Molecular Weight |
613.6 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxochromen-7-yl]oxyacetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H31N3O9/c34-32(40)23(13-19-5-2-1-3-6-19)35-33(41)24-7-4-10-36(24)29(38)18-44-21-15-25(37)30-28(16-21)45-17-22(31(30)39)20-8-9-26-27(14-20)43-12-11-42-26/h1-3,5-6,8-9,14-17,23-24,37H,4,7,10-13,18H2,(H2,34,40)(H,35,41)/t23-,24+/m1/s1 |
InChI Key |
FCCUWKPTCIBKQH-RPWUZVMVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)COC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)COC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O)C(=O)NC(CC6=CC=CC=C6)C(=O)N |
Origin of Product |
United States |
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